molecular formula C17H19N3O4 B10876175 3-(1,3-benzodioxol-5-yl)-N-(cyclohexylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(cyclohexylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10876175
M. Wt: 329.35 g/mol
InChI Key: WRRGKBUBCFWQKZ-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a cyclohexylmethyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Induce Apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Modulate Receptors: It can modulate the activity of certain receptors, affecting cellular communication and response.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)PENTAN-1-ONE: Known for its psychoactive properties.

    N-(3-(TRIFLUOROMETHYL)PHENYL)BENZO[D][1,3]DIOXOLE-5-CARBOXAMIDE: Studied for its hypoglycemic effects.

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Evaluated for anticancer activity.

Uniqueness

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(CYCLOHEXYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(cyclohexylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H19N3O4/c21-16(18-9-11-4-2-1-3-5-11)17-19-15(20-24-17)12-6-7-13-14(8-12)23-10-22-13/h6-8,11H,1-5,9-10H2,(H,18,21)

InChI Key

WRRGKBUBCFWQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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